molecular formula C11H14O4 B13098780 (S)-3-(4-Methoxyphenoxy)butanoic acid

(S)-3-(4-Methoxyphenoxy)butanoic acid

Cat. No.: B13098780
M. Wt: 210.23 g/mol
InChI Key: YXTBVBPBZAEKOA-QMMMGPOBSA-N
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Description

(S)-3-(4-Methoxyphenoxy)butanoic acid is an organic compound with the molecular formula C11H14O4 It is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Methoxyphenoxy)butanoic acid typically involves the reaction of 4-methoxyphenol with butanoic acid derivatives. One common method is the esterification of 4-methoxyphenol with butanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acid catalysts such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of environmentally friendly solvents and catalysts is becoming increasingly important in industrial processes to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Methoxyphenoxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(4-Hydroxyphenoxy)butanoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 3-(4-Methoxyphenoxy)butanol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(4-Hydroxyphenoxy)butanoic acid

    Reduction: 3-(4-Methoxyphenoxy)butanol

    Substitution: Various halogenated derivatives depending on the substituent used

Scientific Research Applications

(S)-3-(4-Methoxyphenoxy)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-(4-Methoxyphenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenoxy groups play a crucial role in binding to these targets, influencing their activity. For example, it may act as an inhibitor of certain enzymes by mimicking the natural substrate and blocking the active site. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxyphenoxy)butanoic acid
  • 3-(4-Methoxyphenoxy)propanoic acid
  • 4-Methoxyphenylacetic acid

Comparison

(S)-3-(4-Methoxyphenoxy)butanoic acid is unique due to the presence of both a methoxy group and a butanoic acid chain. This combination imparts specific chemical properties, such as increased hydrophobicity and the ability to participate in hydrogen bonding. Compared to similar compounds, it may exhibit different reactivity and binding affinity, making it suitable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

(3S)-3-(4-methoxyphenoxy)butanoic acid

InChI

InChI=1S/C11H14O4/c1-8(7-11(12)13)15-10-5-3-9(14-2)4-6-10/h3-6,8H,7H2,1-2H3,(H,12,13)/t8-/m0/s1

InChI Key

YXTBVBPBZAEKOA-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CC(=O)O)OC1=CC=C(C=C1)OC

Canonical SMILES

CC(CC(=O)O)OC1=CC=C(C=C1)OC

Origin of Product

United States

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